Structural Divergence from the Canonical AMPK Inhibitor Scaffold
The target compound features a unique 3-phenyl/5-isopropyl/7-piperidine substitution array on the pyrazolo[1,5-a]pyrimidine core. In contrast, the extensively characterized AMPK inhibitor dorsomorphin (Compound C) contains a 3-pyridin-4-yl/6-(4-(2-piperidin-1-ylethoxy)phenyl) substitution pattern. The absence in the target compound of both the pyridine nitrogen at position 3 (a key hinge-binding motif) and the elongated ether-linked piperidine at position 6 distinguishes it from the dorsomorphin pharmacophore [1]. While dorsomorphin inhibits AMPK with a Ki of 109 nM , no peer-reviewed primary data are currently available quantifying the AMPK inhibitory activity of the target compound, and its binding mode should not be presumed identical.
| Evidence Dimension | Key structural features relevant to AMPK binding |
|---|---|
| Target Compound Data | 3-phenyl, 5-isopropyl, 7-piperidine (no ether-linked basic extension at C6) |
| Comparator Or Baseline | Dorsomorphin: 3-pyridin-4-yl, 6-(4-(2-piperidin-1-ylethoxy)phenyl) (contains hinge-binding pyridine and extended basic moiety) |
| Quantified Difference | Absence of two pharmacophoric elements present in the reference inhibitor |
| Conditions | Structural comparison based on reported chemical structures |
Why This Matters
Researchers seeking to explore AMPK biology with a tool compound that is structurally distinct from dorsomorphin may find value in this scaffold for probing structure-activity relationships or for identifying novel chemotypes with potentially divergent off-target profiles.
- [1] Gobbi, A. et al. Development of a Reproducible and Scalable Method for the Synthesis of Biologically Active Pyrazolo[1,5-a]pyrimidine Derivatives. Russ. J. Gen. Chem., 2023, 93, 1040–1049. View Source
